

In-Depth Technical Guide: 1-Chloroisoquinolin-4-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chloroisoquinolin-4-ol

Cat. No.: B1308499

[Get Quote](#)

IUPAC Name: **1-Chloroisoquinolin-4-ol** CAS Number: 3336-43-4

This technical guide provides a comprehensive overview of **1-Chloroisoquinolin-4-ol**, a heterocyclic organic compound of interest to researchers and professionals in drug development. This document details its chemical properties, synthesis, and potential biological activities, presenting data in a structured format for ease of reference.

Chemical and Physical Properties

1-Chloroisoquinolin-4-ol is a solid at room temperature with a melting point range of 184-188 °C. Its chemical structure and properties are summarized in the table below.

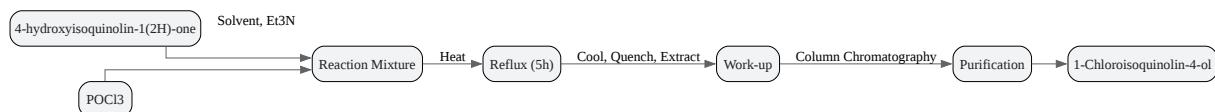
Property	Value	Reference
IUPAC Name	1-Chloroisoquinolin-4-ol	
CAS Number	3336-43-4	[1]
Molecular Formula	C ₉ H ₆ CINO	[1]
Molecular Weight	179.6 g/mol	[1]
Melting Point	184-188 °C	
Appearance	Solid	
SMILES String	Oc1cnc(Cl)c2ccccc12	
InChI Key	JEVLGPVFFYUBRI-UHFFFAOYSA-N	

Synthesis of 1-Chloroisoquinolin-4-ol

A key synthetic route to **1-Chloroisoquinolin-4-ol** involves the treatment of 4-hydroxyisoquinolin-1(2H)-one with a chlorinating agent. A reported method utilizes phosphoryl chloride (trichlorophosphate) in the presence of triethylamine.[\[1\]](#)

Experimental Protocol: Synthesis from 4-hydroxyisoquinolin-1(2H)-one

The following protocol is based on a literature report for the synthesis of **1-Chloroisoquinolin-4-ol**.[\[1\]](#)


Materials:

- 4-hydroxyisoquinolin-1(2H)-one
- Phosphoryl chloride (POCl₃)
- Triethylamine (Et₃N)
- Appropriate solvent (e.g., toluene, acetonitrile)

Procedure:

- To a solution of 4-hydroxyisoquinolin-1(2H)-one in a suitable anhydrous solvent, add triethylamine.
- Slowly add phosphoryl chloride to the reaction mixture at a controlled temperature.
- Heat the reaction mixture to reflux and maintain for approximately 5 hours.
- Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).
- Upon completion, cool the reaction mixture to room temperature.
- Carefully quench the reaction with ice-water.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield **1-Chloroisoquinolin-4-ol**.

A reported yield for this reaction is 69%.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Chloroisoquinolin-4-ol**.

Spectroscopic Data

Detailed spectroscopic data for **1-Chloroisoquinolin-4-ol** is not readily available in the public domain. However, data for the closely related compound, 1-chloroisoquinoline, can provide some insight into the expected spectral characteristics.

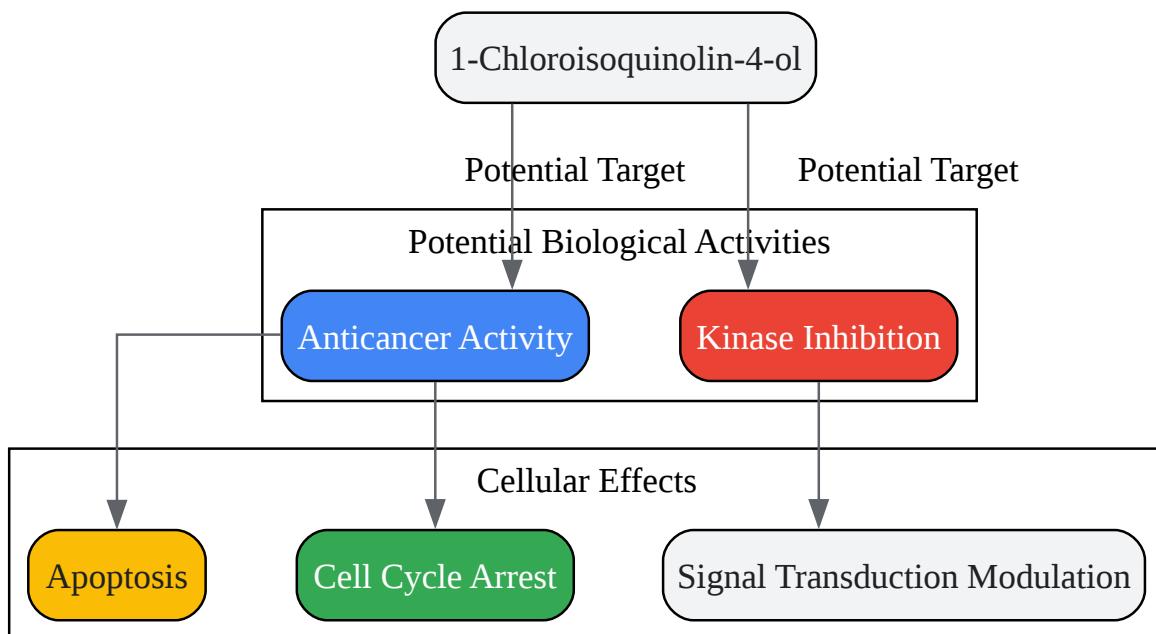
1-Chloroisoquinoline (CAS: 19493-44-8):

- ^1H NMR (DMSO-d₆, 400 MHz): δ 8.25-8.31 (m, 2H), 8.08 (d, J = 8.0 Hz, 1H), 7.88-7.91 (m, 2H), 7.80-7.84 (m, 1H).[2]
- Mass Spectrometry (ESI+): m/z 164.0 [M+H]⁺.[2]

It is anticipated that the ^1H NMR spectrum of **1-Chloroisoquinolin-4-ol** would show shifts in the aromatic proton signals due to the presence of the hydroxyl group at the C4 position. The exact peak positions and coupling constants would require experimental determination. Similarly, the mass spectrum should show a molecular ion peak corresponding to its molecular weight.

Potential Biological Activity and Signaling Pathways

While specific biological studies on **1-Chloroisoquinolin-4-ol** are limited, the isoquinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds.[3] Derivatives of isoquinoline have demonstrated a wide range of pharmacological activities, including anticancer and kinase inhibitory effects.


Anticancer Potential

The quinoline and isoquinoline cores are found in various natural and synthetic compounds with demonstrated antitumor properties.[3][4] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest in cancer cells.[3][5] For instance, certain chloroquinoline derivatives have shown cytotoxic activity against various cancer cell lines, with some exhibiting IC₅₀ values in the micromolar range.[4][6]

Kinase Inhibition

The isoquinoline scaffold is also a key feature in many kinase inhibitors.[7][8][9] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in

diseases such as cancer.^[10] The development of small molecule inhibitors targeting specific kinases is a major focus in drug discovery. The 4-anilino-quin(az)oline chemotype, which shares structural similarities with isoquinolines, has been identified as a source of potent kinase inhibitors.^[7] Given this precedent, **1-Chloroisoquinolin-4-ol** could potentially act as a scaffold for the design of novel kinase inhibitors.

[Click to download full resolution via product page](#)

Caption: Potential biological activities of **1-Chloroisoquinolin-4-ol**.

Further research is required to elucidate the specific biological targets and mechanisms of action of **1-Chloroisoquinolin-4-ol**. Its structural features suggest that it is a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-CHLORO-4-HYDROXYISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemicalkinomics.com [chemicalkinomics.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Chloroisoquinolin-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1308499#1-chloroisoquinolin-4-ol-iupac-name-and-cas-number\]](https://www.benchchem.com/product/b1308499#1-chloroisoquinolin-4-ol-iupac-name-and-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com